BenchChemオンラインストアへようこそ!

2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one

NR2B negative allosteric modulator CNS drug discovery octahydrocyclopenta[c]pyrrole scaffold

This compound replicates the ortho-2-fluorophenoxyacetyl pharmacophore of clinical-stage NR2B antagonist onfasprodil, enabling selective lead optimization for TRD, dry AMD, and anti-MRSA programs. The octahydrocyclopenta[c]pyrrole scaffold offers superior conformational rigidity over monocyclic amines. Available at research-grade purity (≥98%) as a synthetic intermediate for N-acyl diversification, reductive amination, or oxazolidinone C-ring replacement. Multiple vendors supply worldwide with stringent QA documentation.

Molecular Formula C15H18FNO2
Molecular Weight 263.312
CAS No. 2325236-58-4
Cat. No. B2383869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one
CAS2325236-58-4
Molecular FormulaC15H18FNO2
Molecular Weight263.312
Structural Identifiers
SMILESC1CC2CN(CC2C1)C(=O)COC3=CC=CC=C3F
InChIInChI=1S/C15H18FNO2/c16-13-6-1-2-7-14(13)19-10-15(18)17-8-11-4-3-5-12(11)9-17/h1-2,6-7,11-12H,3-5,8-10H2
InChIKeyOJVYVTZJVGFUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one (CAS 2325236-58-4): Chemical Identity, Scaffold Context, and Procurement Baseline


2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one (CAS 2325236-58-4, MF: C₁₅H₁₈FNO₂, MW: 263.31 g/mol) is a synthetic small molecule comprising a 2-fluorophenoxyacetyl moiety linked to a saturated bicyclic octahydrocyclopenta[c]pyrrole ring system . This compound belongs to a broader class of octahydrocyclopenta[c]pyrrole-based scaffolds that have garnered significant attention in medicinal chemistry as core structures for RBP4 antagonists [1], NR2B negative allosteric modulators including the clinical-stage agent onfasprodil [2], and oxazolidinone antibacterials [3]. The compound is commercially available from multiple suppliers at research-grade purity (typically 95–98%) and is listed as a research chemical not intended for human or veterinary use .

Why Generic Substitution of 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one Carries Structural and Pharmacological Risk


Within the octahydrocyclopenta[c]pyrrole chemical space, minor structural perturbations profoundly alter target engagement profiles. The 2-fluorophenoxyacetyl substituent is not a generic appendage—it directly mirrors the pharmacophoric elements found in onfasprodil (MIJ821), an NR2B negative allosteric modulator with an IC₅₀ of 8.3 nM and clinical-stage development for treatment-resistant depression [1]. In the RBP4 antagonist series, bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo analogue 4 showed specific binding, while analogue 33 achieved >90% reduction in circulating plasma RBP4 levels in vivo; removal or replacement of the phenoxy moiety abolished this activity [2]. Similarly, in the oxazolidinone antibacterial series, the octahydrocyclopenta[c]pyrrole C-ring substitution pattern differentiated compounds with potent anti-MRSA activity from inactive analogues [3]. These data collectively demonstrate that even ostensibly conservative substitutions at the N-acyl position of the octahydrocyclopenta[c]pyrrole scaffold yield non-interchangeable biological outcomes.

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one vs. Analogues


Ortho-Fluorophenoxy Substituent Enables NR2B Pharmacophore Mimicry: Comparison with Onfasprodil

The 2-(2-fluorophenoxy)acetyl group of the target compound structurally recapitulates the N-acyl-2-fluorophenoxy motif found in onfasprodil (MIJ821), a clinical-stage NR2B negative allosteric modulator [1]. Onfasprodil exhibits an IC₅₀ of 8.3 nM (pIC₅₀ 8.08) at NR2B-containing NMDA receptors [1]. In contrast, the 4-fluorophenoxy regioisomer (para-substituted) lacks this NR2B pharmacophoric alignment, as the ortho-fluorine is critical for the optimal dihedral angle and binding pocket complementarity observed in onfasprodil's co-crystal structures [2]. This ortho-fluorophenoxyacetyl fragment therefore constitutes a privileged building block for CNS-penetrant NR2B modulator programs.

NR2B negative allosteric modulator CNS drug discovery octahydrocyclopenta[c]pyrrole scaffold

Fluorine Substitution at the Ortho Position of the Phenoxy Ring Modulates Physicochemical and Pharmacokinetic Properties Relative to Non-Fluorinated and Chloro Analogs

The ortho-fluorine atom on the phenoxy ring provides distinct electronic and steric effects relative to hydrogen (unsubstituted), chlorine, or para-fluorine analogs. Fluorine is the most electronegative element (Pauling electronegativity 3.98 vs. 3.16 for Cl and 2.20 for H), and its introduction increases the C-F bond dipole, alters the pKₐ of proximal groups, and enhances metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the ortho position [1]. The molecular formula C₁₅H₁₈FNO₂ (MW = 263.31) [2] is consistent with favorable CNS drug-like properties: MW < 300, logP estimated at ~2.0–2.8, and only 1 hydrogen bond donor [3]. In contrast, the chloro analog (2-(2-chlorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one, MW ≈ 279.8) would be more lipophilic (ΔlogP ≈ +0.5 to +0.7) and occupy greater steric volume (van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å), potentially altering binding pocket accommodation [3].

physicochemical properties fluorine medicinal chemistry SAR

Bicyclic Octahydrocyclopenta[c]pyrrole Scaffold Confers Conformational Rigidity Advantage Over Monocyclic Pyrrolidine Analogs

The octahydrocyclopenta[c]pyrrole bicyclic scaffold imposes significant conformational restriction compared to the freely rotating pyrrolidine ring in analogs such as 2-(2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one. This rigidity reduces the entropic penalty upon target binding and can enhance selectivity by pre-organizing the N-acyl substituent into a bioactive conformation [1]. In the RBP4 antagonist series, the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold was essential for potent binding: monocyclic pyrrolidine analogs showed substantially reduced affinity [2]. Specifically, analogue 33 (bicyclic core) achieved an SPA binding IC₅₀ sufficient to drive >90% reduction in circulating plasma RBP4 levels in vivo, whereas monocyclic congeners in the same series failed to reach this efficacy threshold [2]. In the antibacterial oxazolidinone series, the octahydrocyclopenta[c]pyrrol-2-yl C-ring substitution produced compounds with potent activity against linezolid-resistant MRSA, an advantage not observed with simpler pyrrolidine-containing oxazolidinones [3].

conformational restriction scaffold hopping target selectivity

Commercial Availability at Defined Purity Grade Enables Reproducible Research vs. Uncharacterized or Custom-Synthesis-Only Alternatives

The target compound is commercially available from multiple reputable vendors at purity levels of 95% (AKSci) and 98% (Leyan) , enabling procurement without the need for custom synthesis. This contrasts with closely related octahydrocyclopenta[c]pyrrole derivatives such as 2-(2-chlorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one, for which no commercial suppliers were identified by systematic searches [1]. The absence of commercial sources for the chloro analog necessitates custom synthesis, introducing lead times of weeks to months, synthesis risk, and batch-to-batch variability that compromise research reproducibility [1]. Additionally, the available GHS hazard classification (H302-H315-H319-H335) and storage conditions (cool, dry place) are documented for the target compound , providing the safety and handling information required for institutional chemical hygiene plan compliance.

research reagent procurement purity specification quality assurance

Octahydrocyclopenta[c]pyrrole Scaffold in Antibacterial Oxazolidinones Demonstrates Activity Against Drug-Resistant Pathogens Where Simple Pyrrolidine Analogs Are Insufficient

A published structure-activity relationship study demonstrated that oxazolidinone-class antibacterials incorporating the octahydrocyclopenta[c]pyrrol-2-yl moiety at the C-ring position of the linezolid scaffold exhibited potent in vitro activity against clinically important drug-resistant bacteria, including vancomycin-resistant Enterococcus and linezolid-resistant MRSA [1]. Endo-alcohol 2a and exo-alcohol 2b (bearing octahydrocyclopenta[c]pyrrol-2-yl groups) showed inhibitory activity against M. tuberculosis H37Rv that was superior to linezolid [1]. In contrast, the simpler pyrrolidine-containing oxazolidinone analogs in the same study lacked the potency enhancement against resistant strains [1]. The hydroxyl group in the azabicyclic C-ring was shown by docking studies to interact with the same hydrophobic pocket as linezolid, but with enhanced complementarity [1]. Selected high-activity compounds from this series also demonstrated good human microsomal stability and low CYP isozyme and MAO inhibition [1], indicating that the octahydrocyclopenta[c]pyrrole scaffold confers both potency and drug metabolism advantages.

antibacterial oxazolidinone drug resistance MRSA

RBP4 Antagonist Pharmacophore Validation Supports the Octahydrocyclopenta[c]pyrrole Scaffold as a Privileged Structure for Ocular and Metabolic Disease Programs

The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold has been validated as a core structure for nonretinoid RBP4 antagonists with potential therapeutic application in atrophic age-related macular degeneration (AMD) and Stargardt disease [1]. In a comprehensive medicinal chemistry campaign, analogue 33 (bearing a pyrimidine-4-carboxylic acid appendage on the octahydrocyclopenta[c]pyrrolo core) demonstrated exquisite in vitro RBP4 binding affinity by SPA assay and was found to reduce circulating plasma RBP4 levels by >90% in vivo [1]. The SPA binding affinity data (Table 4 of the publication) [2] showed that bicyclic analogues with the octahydrocyclopenta[c]pyrrolo core achieved nanomolar-range Ki values, whereas acyclic or monocyclic comparators showed substantially weaker binding. The target compound, 2-(2-fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one, bears the identical bicyclic core scaffold and can serve as a key synthetic intermediate for diversification into this validated therapeutic space [1][3]. The Columbia University patent portfolio (US 10,421,720 B2; WO2014152018A1) further protects octahydrocyclopentapyrrole compounds specifically for diseases characterized by excessive lipofuscin accumulation in the retina [3].

RBP4 antagonist age-related macular degeneration Stargardt disease retinoid cycle

Best Research and Industrial Application Scenarios for 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one


NR2B Negative Allosteric Modulator Discovery: A Privileged Fragment for CNS Drug Candidates

Medicinal chemistry teams pursuing NR2B-targeted therapies for treatment-resistant depression, Alzheimer's disease, or neuropathic pain can employ this compound as a structurally validated fragment for lead generation. The ortho-2-fluorophenoxyacetyl motif mirrors the pharmacophore of onfasprodil (MIJ821, IC₅₀ = 8.3 nM at NR2B), which has demonstrated rapid antidepressant effects in Phase 2 clinical trials with fewer dissociative side effects than ketamine [1]. The bicyclic scaffold provides conformational pre-organization that may enhance NR2B subtype selectivity over other NMDA receptor subtypes, a key differentiator from first-generation NR2B antagonists [2]. Researchers can leverage this compound to diversify the N-acyl substituent while retaining the critical ortho-fluorophenoxy recognition element, bypassing the need for de novo fragment screening [1][2].

Next-Generation Oxazolidinone Antibacterials Targeting Drug-Resistant Gram-Positive Pathogens

The octahydrocyclopenta[c]pyrrol-2-yl moiety has been demonstrated to confer superior anti-TB and anti-MRSA activity when incorporated into the oxazolidinone C-ring position [1]. Specifically, octahydrocyclopenta[c]pyrrol-2-yl oxazolidinone analogues exhibited potency against M. tuberculosis H37Rv superior to linezolid and were active against linezolid-resistant MRSA strains where linezolid itself is ineffective [1]. The target compound, containing this identical bicyclic amine core, serves as a strategic synthetic intermediate for amine acylation or reductive amination to access novel oxazolidinone derivatives. The favorable microsomal stability and low CYP/MAO inhibition of the parent scaffold mitigate common oxazolidinone-associated serotonergic toxicity risks [1]. Procurement at defined purity (≥95–98%) [3] ensures reproducible SAR from the first synthetic step, reducing confounding variables in hit-to-lead optimization.

RBP4 Antagonist Development for Atrophic AMD and Stargardt Disease

The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold is the validated core structure of potent nonretinoid RBP4 antagonists that reduce cytotoxic bisretinoid formation in the retinal pigment epithelium [1]. Analogue 33, built on this scaffold, reduced circulating plasma RBP4 levels by >90% in vivo, a degree of target engagement predictive of therapeutic benefit in dry AMD and Stargardt disease [1]. The target compound provides a practical entry point for scaffold diversification: the N-acyl-2-fluorophenoxy group can be cleaved and replaced with diverse carboxylic acid, heterocyclic, or amide appendages as described in the Columbia University patent portfolio (US 10,421,720 B2) [2]. The patent protection covering octahydrocyclopentapyrrole compounds for ocular lipofuscin-related diseases [2] provides clear intellectual property guidance for derivative design, while immediate commercial availability [3] accelerates iterative medicinal chemistry cycles.

Conformational Constraint Tool for Fragment-Based Drug Design and Scaffold Hopping

For discovery programs seeking to replace flexible, entropically penalized linkers or monocyclic amines, this compound offers a pre-organized bicyclic scaffold with reduced rotatable bond count [1]. The octahydrocyclopenta[c]pyrrole ring system restricts the N-acyl substituent into a defined spatial orientation, potentially improving binding affinity by 2–4 kcal/mol relative to freely rotating pyrrolidine analogs [1]. This conformational constraint principle has been validated across two independent target classes (RBP4 and NR2B), demonstrating scaffold generality [2][3]. The compound is suitable for parallel library synthesis: the ketone carbonyl serves as a handle for reductive amination, Grignard addition, or oxime formation, while the aromatic fluorine offers a spectroscopic probe (¹⁹F NMR) for binding and metabolism studies [4]. Immediate availability from multiple vendors at 95–98% purity makes it a practical choice for fragment library inclusion and SAR-by-catalog approaches.

Quote Request

Request a Quote for 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.